molecular formula C11H9NO3S2 B2533294 N-(thiophene-2-sulfonyl)benzamide CAS No. 80467-45-4

N-(thiophene-2-sulfonyl)benzamide

Cat. No. B2533294
CAS RN: 80467-45-4
M. Wt: 267.32
InChI Key: KEGAPSWTDJXGFU-UHFFFAOYSA-N
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Description

“N-(thiophene-2-sulfonyl)benzamide” is an organic compound with the CAS Number: 80467-45-4 . It has a molecular weight of 267.33 and is commonly known as TSB. It is used in various fields of research and industry.


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, benzamide derivatives can be prepared through direct condensation . Thiophene derivatives can be synthesized through various methods including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .


Molecular Structure Analysis

The IUPAC name for “this compound” is N-benzoyl-2-thiophenesulfonamide . The InChI code for this compound is 1S/C11H9NO3S2/c13-11(9-5-2-1-3-6-9)12-17(14,15)10-7-4-8-16-10/h1-8H,(H,12,13) .


Chemical Reactions Analysis

Thiophene, a key component of “this compound”, easily reacts with electrophiles . Thiophene derivatives can be synthesized through various reactions including condensation reactions .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Scientific Research Applications

Future Directions

Thiophene-based analogs, like “N-(thiophene-2-sulfonyl)benzamide”, are of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

N-thiophen-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S2/c13-11(9-5-2-1-3-6-9)12-17(14,15)10-7-4-8-16-10/h1-8H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGAPSWTDJXGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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